molecular formula C15H12N6O6 B11103975 4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11103975
M. Wt: 372.29 g/mol
InChI Key: NTOQDRBNOQPIRS-REZTVBANSA-N
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Description

4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a furyl group, and a nitrophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxybenzamide: An aminobenzamide derivative with similar structural features.

    N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative with comparable functional groups.

    1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one: A ynone derivative with a similar nitrophenyl moiety.

Uniqueness

4-AMINO-N’-{(E)-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of an oxadiazole ring, a furyl group, and a nitrophenyl moiety. This distinct structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .

Properties

Molecular Formula

C15H12N6O6

Molecular Weight

372.29 g/mol

IUPAC Name

4-amino-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H12N6O6/c1-25-12-6-8(21(23)24)2-4-10(12)11-5-3-9(26-11)7-17-18-15(22)13-14(16)20-27-19-13/h2-7H,1H3,(H2,16,20)(H,18,22)/b17-7+

InChI Key

NTOQDRBNOQPIRS-REZTVBANSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=NON=C3N

Origin of Product

United States

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